molecular formula C9H20ClNO2 B13473220 3-Methoxy-3-(2-methoxyethyl)piperidine hydrochloride

3-Methoxy-3-(2-methoxyethyl)piperidine hydrochloride

Cat. No.: B13473220
M. Wt: 209.71 g/mol
InChI Key: RWGPZJHXUCMDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-(2-methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H17NO.ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(2-methoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with methoxyethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or distillation to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(2-methoxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Methoxy-3-(2-methoxyethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(2-methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethyl)piperidine hydrochloride: Similar in structure but with different substitution patterns.

    3-Methoxyeticyclidine (3-MeO-PCE): A dissociative anesthetic with a similar methoxy group.

    3-Methoxyphencyclidine (3-MeO-PCP): Another compound with a methoxy group, used for different pharmacological effects.

Uniqueness

3-Methoxy-3-(2-methoxyethyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

3-methoxy-3-(2-methoxyethyl)piperidine;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-11-7-5-9(12-2)4-3-6-10-8-9;/h10H,3-8H2,1-2H3;1H

InChI Key

RWGPZJHXUCMDQZ-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCNC1)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.